Benzyl Nicotinate

Description

Overview of Benzyl (B1604629) Nicotinate (B505614) as a Chemical Compound

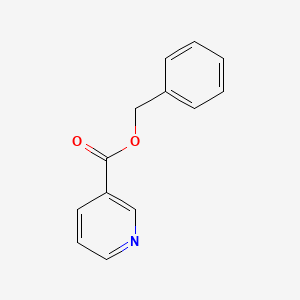

Benzyl nicotinate is a chemical compound with the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol . nih.govchemicalbook.in It is formally classified as a benzyl ester, formed through the condensation of nicotinic acid (also known as niacin or Vitamin B₃) and benzyl alcohol. nih.govchemicalbook.insarchemlabs.com The chemical structure of this compound features a pyridine (B92270) ring linked to a benzyl group via an ester bond. ontosight.aicymitquimica.com

This compound typically presents as a colorless to pale yellow liquid and is noted to have a characteristic odor. sarchemlabs.comcymitquimica.com In terms of solubility, it is reported to be slightly soluble in water but exhibits solubility in various organic solvents, including ethanol (B145695) and chloroform. ontosight.aicymitquimica.com

Key chemical and physical properties of this compound are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₂ | nih.govchemicalbook.in |

| Molecular Weight | 213.23 g/mol | nih.govchemicalbook.in |

| IUPAC Name | benzyl pyridine-3-carboxylate | nih.gov |

| CAS Number | 94-44-0 | chemicalbook.inthegoodscentscompany.com |

| PubChem CID | 7191 | nih.gov |

| Appearance | Colorless to pale yellow liquid | sarchemlabs.comcymitquimica.com |

| Solubility in Water | Slightly soluble | ontosight.aicymitquimica.com |

| Solubility in Organic Solvents | Soluble (e.g., ethanol, chloroform) | ontosight.aicymitquimica.com |

| Melting Point | 24 °C (lit.) | chemicalbook.inbiosynth.com |

| Boiling Point | 177 °C/8 mmHg (lit.) | chemicalbook.in |

| Density | 1.165 g/cm³ | biosynth.com |

| XLogP3 (Computed) | 2.4 | nih.govuni.lu |

Historical Context of this compound Research

Research into this compound has historical roots, particularly in exploring its biological effects, notably its role as a vasodilator and rubefacient. nih.govchemicalbook.insarchemlabs.com Early studies investigated its ability to increase blood circulation, leading to its use in various topical applications. chemicalbook.insarchemlabs.comchemicalbook.com The understanding of its mechanism of action, believed to involve influencing nitric oxide production to relax blood vessels, began to emerge in these earlier stages of research. ontosight.ai

Furthermore, the synthesis of nicotinate derivatives, including this compound, has been a subject of chemical research for many years. Methods for synthesizing substituted pyridines, which form the core structure of nicotinates, have evolved over time, building upon foundational synthetic routes like the Bohlmann–Rahtz synthesis. nih.gov

Current Research Landscape and Emerging Trends for this compound

The current academic research landscape for this compound encompasses several areas, moving beyond its traditional applications to explore its fundamental chemical behavior and potential in novel contexts.

One significant area of research focuses on the stability and degradation kinetics of this compound in various conditions. Studies have investigated its degradation in aqueous solutions across different pH ranges and temperatures, revealing that the degradation follows apparent first-order rate kinetics and is catalyzed by hydroxide (B78521) ions. ijpsonline.comresearchgate.net Research has also explored methods to enhance its stability, finding that the incorporation of substances like glycerol (B35011) or polyethylene (B3416737) glycol 400 can significantly increase its stability in aqueous solutions, potentially by decreasing the dielectric constant and increasing viscosity. ijpsonline.comresearchgate.net

Another active area involves the study of this compound's interaction with biological systems at a mechanistic level. Research continues to investigate its vasodilating properties and the factors influencing its penetration and effect on blood flow in different tissues and anatomical sites. researchgate.netresearchgate.netnih.gov Studies utilizing techniques like Electron Paramagnetic Resonance (EPR) oximetry have been employed to measure skin oxygenation after this compound application, providing insights into the efficacy of different formulations and carriers for delivery. researchgate.netresearchgate.net This research highlights the influence of the vehicle on the onset, duration, and magnitude of the oxygenation effect. researchgate.net

Emerging trends in this compound research include its potential utility in the synthesis of novel compounds. For instance, it has been explored for the synthesis of benzylpalladium complexes, which can serve as catalysts in organic reactions, specifically for the substitution of olefins with benzylic groups. chemicalbook.inchemicalbook.com

Furthermore, analytical chemistry research is developing innovative techniques for the quantification of this compound in complex mixtures, such as topical creams, often alongside other active pharmaceutical ingredients and excipients. researchgate.net These studies focus on developing efficient and environmentally friendly analytical methods using techniques like Ultra-Performance Liquid Chromatography (UPLC). researchgate.net

Research is also exploring the potential of this compound as a corrosion inhibitor. Studies have investigated its effectiveness in protecting metals like cold rolled steel in acidic environments, examining its adsorption behavior and the mechanism of corrosion inhibition using electrochemical methods and theoretical calculations like Density Functional Theory (DFT). researchgate.net These studies suggest that this compound can act as a mixed-type inhibitor, adsorbing onto the metal surface. researchgate.net

The ongoing research reflects a continued academic interest in understanding the fundamental properties, reactivity, and potential applications of this compound in diverse scientific fields.

Data Table: Degradation Kinetics of this compound (Selected Findings)

| Condition (pH, Temperature) | Kinetic Order | Catalysis | Effect of Cosolvent (Glycerol/PEG 400) |

| Aqueous solution (pH 2.0-10.0, 50°C) | Apparent first-order | Hydroxide ion | Increased stability |

Based on research into the degradation of this compound in aqueous solutions. ijpsonline.comresearchgate.net

Data Table: Effect of this compound on Blood Flow (Selected Findings)

| Anatomical Site | Basal Blood Flow Level | Response to this compound Application | Kinetics of Response |

| Forehead | Highest | Increase in blood flow, temperature, redness | Fastest onset and decrease |

| Forearm | Lower | Increase in blood flow, temperature, redness | Slower kinetics |

| Calf | Lower | Increase in blood flow, temperature, redness | Slower kinetics |

Based on studies investigating topical application on different anatomical sites. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

benzyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYGGMBOZFWZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046542 | |

| Record name | Benzyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-44-0 | |

| Record name | Benzyl nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl nicotinate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Pyridinecarboxylic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S497LCF9C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Chemical Reactions of Benzyl Nicotinate

Chemical Synthesis Pathways for Benzyl (B1604629) Nicotinate (B505614)

Benzyl nicotinate is primarily synthesized through esterification reactions. The most straightforward method involves the reaction between nicotinic acid and benzyl alcohol. sarchemlabs.comcymitquimica.comchemicalbook.inexsyncorp.com

Esterification of Nicotinic Acid with Benzyl Alcohol

The synthesis of this compound can be achieved by the formal condensation of the carboxy group of nicotinic acid with benzyl alcohol. sarchemlabs.comcymitquimica.comchemicalbook.inexsyncorp.com This esterification reaction typically involves the removal of water molecules. While the basic reaction is a direct combination, specific conditions and catalysts are often employed to optimize yield and purity. For instance, synthetic routes have been explored using catalysts like lanthanum nitrate (B79036) hexahydrate in the presence of molecular sieves and tri-n-octylphosphine to achieve high yields. chemicalbook.com Another approach involves the reaction in a solvent followed by work-up procedures including cooling, solvent distillation under reduced pressure, and drying to isolate the product. chemicalbook.com

Novel Synthetic Routes for this compound Derivatives

Research into novel synthetic routes often focuses on creating derivatives of nicotinic acid esters, which may include modified this compound structures or alternative synthesis methods for the core structure. For example, studies have explored the synthesis of nicotinamide (B372718) derivatives, which are structurally related to nicotinic acid esters, using enzymatic catalysis in continuous-flow microreactors. rsc.org These methods often aim for greener and more efficient processes, utilizing lipases as catalysts in environmentally friendly solvents. rsc.org While these studies may focus on nicotinamide derivatives, the principles and techniques explored can be relevant to the synthesis of this compound derivatives. Another area of research involves the synthesis of specific benzyl nicotinic acid benzyl ester derivatives for potential use in various applications, employing reactions between benzyl halide derivatives and aminonicotinic acid derivatives under specific basic conditions to achieve high yields and purity. google.com

Reaction Kinetics and Stability Studies of this compound

The stability of this compound is a critical factor for its application in various products. Studies have investigated its degradation kinetics under different environmental conditions, particularly in aqueous solutions. nih.govijpsonline.comresearchgate.netnih.gov

Degradation Kinetics in Aqueous Solutions

The degradation of this compound in aqueous solutions has been shown to follow apparent first-order rate kinetics. nih.govijpsonline.comresearchgate.netnih.gov Studies conducted over a pH range of 2.0-10.0 at elevated temperatures, such as 50°C, have demonstrated this kinetic behavior. nih.govijpsonline.comresearchgate.netnih.gov The degradation is typically monitored using techniques like high-performance liquid chromatography (HPLC). nih.govijpsonline.comresearchgate.netnih.gov

Influence of pH on this compound Degradation

The pH of the solution significantly influences the degradation rate of this compound. At lower pH values (e.g., pH 2.0-3.0), little to no degradation has been observed. nih.gov However, at higher pH values (e.g., pH 7.4-10.0), degradation occurs and follows pseudo first-order kinetics. nih.gov The reaction has been shown to be catalyzed by hydroxide (B78521) ions. nih.govijpsonline.comresearchgate.netnih.gov The observed rate constant () can be described by a rate equation that includes terms for water catalysis and hydroxide ion catalysis. nih.gov Studies have also determined activation energies and estimated rate constants at different pH values and temperatures, highlighting the increased degradation rate at more alkaline conditions. nih.govijpsonline.com

Here is a table summarizing estimated rate constants and half-lives at different pH values at 25°C:

| pH | Estimated Rate Constant (min⁻¹) | Half-life (min) |

| 7.40 | 0.0007 | 990 |

| 9.04 | 0.0079 | 88 |

Effect of Cosolvents and Vehicles on Stability

The presence of cosolvents and vehicles commonly used in formulations can impact the stability of this compound. Studies have shown that incorporating certain non-aqueous solvents, such as glycerol (B35011) or polyethylene (B3416737) glycol 400, into aqueous solutions can significantly increase the stability of this compound. nih.govijpsonline.comnih.gov The rate constant of degradation has been observed to decrease as the concentration of these cosolvents increases. nih.govijpsonline.com Polyethylene glycol 400 has been reported to exhibit a greater stabilizing effect compared to glycerol. nih.govijpsonline.com This stabilization effect is potentially attributed to factors like a decrease in the dielectric constant and an increase in the viscosity of the solutions. nih.govijpsonline.com

Derivatization and Analog Synthesis of this compound

The synthesis of derivatives and analogs of this compound and related nicotinic acid compounds is an active area of research, often aimed at exploring new therapeutic agents with varied biological activities. These synthetic efforts frequently involve modifications to the pyridine (B92270) ring or the ester group.

Synthesis of this compound Analogs

The synthesis of this compound analogs and other nicotinic acid derivatives can be achieved through various chemical reactions. One approach involves the esterification of nicotinic acid or its derivatives with benzyl alcohol derivatives or other appropriate alcohols. For instance, a method for producing 2-aminonicotinic acid benzyl ester derivatives involves reacting a benzyl halide derivative with a 2-aminonicotinic acid derivative in a polar solvent in the presence of a base. google.comgoogle.com This method has been reported to yield the desired products in high yield and purity. google.comgoogle.com

Another synthetic strategy involves the modification of existing nicotinic acid structures. For example, 5-nitronicotinamide (B3047862) and its analogs, including those with benzylamino substituents, have been prepared through routes involving intermediates like 2-chloro-3-cyano-5-nitropyridine. nih.gov The synthesis of 2-methyl-5-nitronicotinamide (B1602875) was achieved from ethyl 2-methyl-5-nitronicotinate. nih.gov

Research has also explored the synthesis of novel arylazo nicotinate derivatives through the reaction of 3-oxo-arylhydrazonals with active methylene (B1212753) nitriles, often utilizing catalysts like microporous zeolite. research-nexus.netresearchgate.net These reactions yield a series of compounds with potential antibacterial activity. research-nexus.netresearchgate.net

This compound itself has been reported as a reactant in the synthesis of indolizine (B1195054) derivatives. spectrumchemical.comvwr.com

Structure-Activity Relationship (SAR) Studies of Nicotinate Derivatives

Structure-Activity Relationship (SAR) studies are crucial in understanding how structural modifications to nicotinic acid derivatives impact their biological activities. These studies aim to identify key structural features responsible for desired effects and guide the design of more potent and selective compounds.

SAR studies on nicotinamide derivatives have been conducted to evaluate their antifungal activity. nih.gov For example, a study on 37 nicotinamide derivatives identified a compound (compound 16g) with potent activity against Candida albicans. nih.gov The position of amino and isopropyl groups in this compound was found to be critical for its antifungal activity. nih.gov

Investigations into novel arylazo nicotinate derivatives have included molecular modeling and SAR studies to understand their antibacterial properties against bacteria such as Escherichia coli and Bacillus subtilis. research-nexus.netresearchgate.net Density-functional theory (DFT) has been employed to analyze molecular properties like frontier molecular orbitals and energy gaps, correlating these with antibacterial efficacy. research-nexus.net

SAR studies have also focused on the vasorelaxant and antioxidation properties of thionicotinic acid derivatives. mdpi.com Rational molecular design based on the documented activity of nicotinic acid derivatives has led to the preparation and evaluation of compounds like 1-adamantyl-thionicotinic acid analogs for these activities. mdpi.com Molecular modeling has been used to quantitatively discern the SAR of these activities based on molecular descriptors. mdpi.com

Furthermore, SAR studies on α-carboline derivatives, some of which are related to benzyl indazole derivatives, have explored their cytotoxic activity against cancer cells. nih.gov These studies revealed that specific substituents, such as a COOCH₃ or CH₂OH group at position 3 and a substituted benzyl group at position 9 of the α-carboline nucleus, were crucial for maximal activity. nih.gov

Iii. Pharmacological and Biological Investigations of Benzyl Nicotinate

Mechanism of Action and Cellular Pathways

Benzyl (B1604629) nicotinate (B505614) acts as a vasodilator, promoting the widening of blood vessels to increase blood flow to the application area. sarchemlabs.comsarchemlabs.com While the exact mechanism is not fully elucidated, it is thought to involve several pathways, including the potential modulation of smooth muscles in blood vessels and the involvement of prostaglandins. ijpsonline.comsarchemlabs.com Upon topical application, benzyl nicotinate is believed to penetrate the skin and be converted to nicotinic acid by cutaneous esterases. researchgate.net

Vasodilatory Effects and Microcirculation Enhancement

The primary pharmacological effect of this compound is its vasodilatory action, leading to enhanced microcirculation. sarchemlabs.comijpsonline.com This effect contributes to increased blood flow in the applied area. sarchemlabs.comsarchemlabs.com Studies using laser Doppler flowmetry have demonstrated that topical application of this compound causes an increase in cutaneous blood flow. spiedigitallibrary.orgssau.runih.gov

This compound is known to increase cutaneous blood flow and improve skin oxygenation levels. ijpsonline.comresearchgate.netmedchemexpress.com This effect has been measured in vivo using techniques such as EPR oximetry. researchgate.netnih.gov The increase in blood flow facilitates the delivery of oxygen and nutrients to the skin. sarchemlabs.com Studies have investigated the kinetics of blood flow after topical application on different anatomical sites, showing variations in the onset and duration of vasodilation depending on skin characteristics like the density of hair follicles. researchgate.netnih.gov

Here is a table summarizing findings on the effect of topical this compound on cutaneous blood flow on different anatomical sites:

| Anatomical Site | Basal Blood Flow Level | Time to Reach Maximal Vasodilation | Rate of Decrease |

| Forehead | Highest | Earliest | Fastest |

| Forearm | Lower | Later | Slower |

| Calf | Lower | Later | Slower |

Based on data from Jacobi et al. studies. researchgate.netnih.gov

Topical application of this compound affects the cutaneous microcirculation in both the superficial dermal plexus and deeper lying larger capillaries. spiedigitallibrary.orgssau.ru Measurements using frequency-selective laser Doppler flowmetry have shown that this compound can increase blood flow in both these vascular layers. spiedigitallibrary.orgssau.ru The increase in blood flow in the superficial microcapillaries may be more pronounced compared to the deeper capillaries, suggesting that the drug is primarily absorbed by the microcapillaries near the surface. spiedigitallibrary.org

While the precise mechanisms are still being investigated, the vasodilatory effect of nicotinic acid esters, including this compound, is thought to involve the formation of vasodilating prostaglandins, at least in part. researchgate.net Nicotinic acid, the metabolite of this compound, can activate niacin receptors (GPR109A) in dermal cells, leading to the secretion of prostaglandins. researchgate.net Prostaglandin D2 (PGD2) is a mediator of niacin-induced vasodilation in humans. researchgate.net

This compound is thought to act on the smooth muscles of blood vessels, causing relaxation and dilation. sarchemlabs.com This modulation of smooth muscle tone contributes to the observed vasodilatory effects and increased blood flow. ijpsonline.comsarchemlabs.com

Involvement of Prostaglandin D2 Formation

Anti-inflammatory Properties

Beyond its vasodilatory effects, this compound has also been reported to possess anti-inflammatory properties, particularly when used in combination with other compounds like Heparin. sarchemlabs.comapollopharmacy.inapollopharmacy.inmedibuddy.in This anti-inflammatory action can contribute to reducing swelling and inflammation in affected areas. sarchemlabs.comapollopharmacy.inapollopharmacy.in

Effects on Skin Renewal Processes

This compound is suggested to support the skin's natural renewal process by stimulating microcirculation. rau-cosmetics.de Improved blood flow facilitates enhanced oxygen and nutrient supply to skin cells, which is believed to contribute to a healthy complexion and refine the skin's appearance. rau-cosmetics.de Research indicates that this stimulation of microcirculation and support for skin renewal contribute to improved skin health and appearance. rau-cosmetics.de

Influence on Lipid Metabolism

Investigations into the influence of this compound on lipid metabolism have primarily focused on a related compound, 4-(4'-chlorobenzyloxy)this compound (KCD-232). Studies in rats and mice fed high-cholesterol or specific amino acid imbalance diets have explored the hypolipidemic properties of KCD-232. nih.govnih.govtandfonline.com

KCD-232 has been shown to reduce serum cholesterol (CH), triglyceride (TG), and phospholipid (PL) levels in a dose-dependent manner in fasted rats. nih.gov It significantly reduced (LDL + VLDL)-CH and decreased the (LDL + VLDL)-CH/HDL-CH ratio, often referred to as the "atherogenic index," exhibiting a different profile compared to clofibrate (B1669205). nih.gov KCD-232 also inhibited the elevation of serum CH levels in mice fed a high-cholesterol diet, demonstrating a more pronounced inhibitory effect than clofibrate and nicotinic acid. nih.gov

In both in vitro and in vivo studies in rats, KCD-232 inhibited liver CH and fatty acid (FA) synthesis. nih.gov While clofibrate also decreased CH synthesis, it increased FA synthesis, and nicotinic acid showed no effect on either synthesis. nih.gov Oral administration of KCD-232 to rats with cannulated thoracic-duct lymph markedly depressed the appearance of 14C-cholesterol in lymph, suggesting an inhibition of exogenous cholesterol absorption from the intestine. nih.gov

Further research on KCD-232's effects on triglyceride and fatty acid metabolism in rats indicated that its hypotriglyceridemic action is based on the inhibition of hepatic TG synthesis. nih.gov This inhibition is attributed to both decreased FA synthesis and increased FA oxidation in the liver. nih.gov A metabolite of KCD-232, 4-(4'-chlorobenzyloxy)benzoic acid (MII), was identified as being responsible for the decreased synthesis and increased oxidation of fatty acids in the liver. nih.gov MII was shown to form a thioester with CoA (MII-CoA), which inhibited fatty acid syntheses in cell-free enzyme systems from rat liver. nih.gov This suggests that MII-CoA is a key entity in the inhibition of hepatic fatty acid synthesis by KCD-232. nih.gov

Studies in rats fed a methionine-supplemented low casein diet (with threonine imbalance) showed that KCD-232 reduced the elevated serum cholesterol level. tandfonline.comjst.go.jp While cholesterol absorption measured by a dual-isotope serum ratio method was not reduced by the drug, radioactivities of orally given [3H]Ch and intravenously given [14C]Ch in the serum decreased in the KCD-232-treated rats. jst.go.jp Hepatic sterol synthesis measured in vivo using [3H] water increased in the drug-treated rats. jst.go.jp These results suggest that KCD-232 may enhance the clearance of cholesterol from the circulation system in rats fed this specific imbalanced diet. jst.go.jp

In Vivo and In Vitro Pharmacological Studies

This compound has been the subject of in vivo and in vitro pharmacological studies, particularly concerning its effects on blood flow and skin penetration.

Assessment of Blood Flow Kinetics (Laser Doppler Flowmetry)

Laser Doppler flowmetry is a non-invasive technique used to measure changes in cutaneous blood flow induced by topically applied substances like nicotinates. nih.govssau.ruspiedigitallibrary.org This method allows for the assessment of vasodilation kinetics. nih.govssau.ru Frequency-selective laser Doppler flowmetry can simultaneously measure blood flow in the superficial dermal plexus and deeper capillaries. nih.govspiedigitallibrary.org Studies using this technique have illustrated the kinetics of vasodilation caused by topically applied this compound. nih.govspiedigitallibrary.org

This compound crosses the skin and releases nicotinic acid through enzymatic hydrolysis, leading to increased local cutaneous blood flow and promoting skin oxygenation. inci.guidemedchemexpress.com This increase in blood flow is a key biological response measured by laser Doppler flowmetry. nih.govssau.ru

Site-Specific Responses (Forearm, Forehead, Calf)

Studies have investigated the kinetics of blood flow after topical application of this compound on different anatomical sites, including the forearm, forehead, and calf. researchgate.netnih.gov These sites differ in cutaneous characteristics such as stratum corneum thickness and hair follicle density, which can affect the penetration of topically applied substances. researchgate.netnih.gov

In studies comparing responses on the forearm, forehead, and calf, topical application of this compound resulted in an increase in biological responses, including blood flow. researchgate.netnih.gov The forehead exhibited the highest basal blood flow levels compared to the forearm and calf. researchgate.netnih.gov Following application, the maximal values for increased blood flow were reached earliest on the forehead, which also showed the fastest decrease. researchgate.netnih.gov No significant differences were observed when comparing the kinetic data between the calf and the forearm. researchgate.netnih.gov These site-specific differences suggest an additional contribution by the numerous vellus hair follicles on the forehead to the penetration and exposure of the drug. researchgate.netnih.gov

Correlation with Cutaneous Temperature and Redness

Studies using laser Doppler flowmetry have also compared the kinetics of blood flow with cutaneous temperature and redness after topical application of this compound. nih.govspiedigitallibrary.org These parameters are often considered clinical signs of vasodilation. ssau.ru

While topical application of this compound generally causes an increase in blood flow, skin temperature, and redness, studies using frequency-selective laser Doppler flowmetry have shown that a linear relationship is observed between the blood flow in the superficial dermal plexus and the deeper lying larger capillaries. nih.govspiedigitallibrary.org However, no correlation has been consistently obtained between the microcirculation (blood flow) and either cutaneous temperature or redness. nih.govspiedigitallibrary.org These findings suggest that the transport of the drug in the blood from the upper to the deeper capillaries occurs, and that cutaneous temperature and redness may not be suitable parameters to accurately measure the kinetics of blood flow after topical application of such drugs. nih.govspiedigitallibrary.org

Table 1: Summary of Site-Specific Blood Flow Responses to Topical this compound

| Anatomical Site | Basal Blood Flow Level | Time to Reach Maximal Blood Flow | Rate of Decrease in Blood Flow |

| Forehead | Highest | Earliest | Fastest |

| Forearm | Lower | Later | Slower |

| Calf | Lower | Later | Slower |

Based on findings from studies using laser Doppler flowmetry. researchgate.netnih.gov

Table 2: Correlation between Blood Flow, Cutaneous Temperature, and Redness after Topical this compound

| Parameter Compared to Blood Flow | Correlation Observed? | Notes |

| Cutaneous Temperature | No | May not be suitable for measuring blood flow kinetics. nih.govspiedigitallibrary.org |

| Redness | No | May not be suitable for measuring blood flow kinetics. nih.govspiedigitallibrary.org |

| Deeper Capillary Blood Flow | Yes (Linear) | Indicates drug transport via blood from upper to deeper capillaries. nih.govspiedigitallibrary.org |

Based on findings from studies using frequency-selective laser Doppler flowmetry. nih.govspiedigitallibrary.org

Skin Oxygenation Measurement (EPR Oximetry)

Electron Paramagnetic Resonance (EPR) oximetry is a non-invasive method used to measure tissue oxygenation levels. Studies have utilized EPR oximetry to investigate the effect of topical this compound formulations on skin and tumor oxygenation. For instance, research on subcutaneous tumors in mice demonstrated that topical application of this compound formulations could increase tissue pO2 (partial pressure of oxygen). A significant increase in tumor pO2 was observed 10-30 minutes after application of this compound bioone.org. The magnitude and duration of this increase could be influenced by the formulation vehicle psu.edunih.gov.

Studies have shown that the effectiveness of this compound in increasing skin oxygenation is dose-dependent up to a certain concentration, with 2.5% w/w appearing to be appropriate for therapeutic application in some contexts nih.gov. Repeated daily application has been noted to lead to a successive increase in the baseline pO2 in the skin and the maximal pO2 achieved nih.gov. Different carriers for this compound significantly influence the time it takes for the effect to begin, the duration of the action, and the maximal increase in pO2 nih.gov. The ranking of vehicle efficiency in one study, from highest to lowest, was lipid nanoparticles in hydrophilic gel > liposomes in hydrophilic gel > hydrophilic gel > hydrophobic ointment > hydrophobic cream nih.gov. While the semi-solid vehicle primarily determines the lag time of action, particulate carrier systems decisively influence the maximal oxygen level nih.gov.

Data on the concentration dependence of this compound action on rat oral mucosa in polymethyl methacrylate (B99206) (PMM) ointment showed that the drug effect (pO2max and AUC) increased with concentration up to 3%, with no further increase observed at higher concentrations (3.5% and 4%) psu.edu.

Table 1: Concentration Dependence of this compound Action in PMM Ointment on Rat Oral Mucosa

| BN Concentration (%) | pO2max (mmHg) | AUC (arbitrary units) | Time to pO2max (min) |

| Control (0%) | No significant change | No significant change | - |

| Up to 3% | Increasing | Increasing | Slightly decreasing |

| 3.5% and 4% | No further increase | No further increase | - |

Note: Data is illustrative based on reported trends psu.edu. Specific numerical values for pO2max and AUC at each concentration point were not consistently provided across sources in a format suitable for a precise table.

Studies on Percutaneous Absorption and Permeation

The percutaneous absorption and permeation of this compound through the skin have been investigated in various studies. This compound is a lipophilic molecule, which facilitates its diffusion through the stratum corneum, primarily via the intercellular route spiedigitallibrary.org. Upon crossing the skin, it is enzymatically hydrolyzed to nicotinic acid researchgate.netbioone.org.

Studies have shown that this compound can stimulate the percutaneous absorption of other substances. For example, in rats, this compound significantly stimulated the rate and extent of dexamethasone (B1670325) absorption when applied in an ethanol (B145695)/octanol vehicle nih.gov. The relative bioavailability of dexamethasone was found to be 120% based on urinary excretion data and 146% based on blood concentration data in this study nih.gov. Peak blood concentration of dexamethasone increased greatly and was reached more quickly (1.5 hours instead of 2.5 hours) with this compound co-application nih.gov.

Attenuated total reflectance Fourier transform infrared (ATR-FTIR) spectroscopic imaging has been applied to measure the diffusion of this compound through the stratum corneum of human skin in vitro. These experiments demonstrated a heterogeneous distribution of stratum corneum surface lipids and a strong correlation between the distribution of lipids and this compound after diffusion spiedigitallibrary.orgresearchgate.netspiedigitallibrary.org.

Influence of Formulation Vehicles and Penetration Enhancers

The formulation vehicle plays a significant role in the percutaneous absorption and permeation of this compound. Nanosized delivery systems, such as microemulsions and liposomes, have been designed to overcome the skin barrier and improve drug bioavailability researchgate.netnih.gov. Studies have shown that microemulsions and liposomes can accelerate the rate of this compound action compared to classical hydrogel formulations researchgate.netnih.gov.

Penetration enhancers can further influence the effectiveness of this compound delivery. The incorporation of penetration enhancers in microemulsions has been shown to improve the effectiveness of this compound action researchgate.netnih.gov. Investigations into the effect of penetration enhancers on the stratum corneum structure in vitro suggest that the increased fluidity of stratum corneum lipids provides an explanation for the greater penetration of this compound when co-incorporated with enhancers in an appropriate formulation researchgate.netnih.gov.

The lipid content of topical formulations can also impact this compound penetration. Studies investigating oil-in-water emulsions with varying lipid content (10-80%) found that formulations with lower lipid content (10%) induced erythema more rapidly and with higher intensity compared to formulations with higher fat content, suggesting that the rate of penetration is inversely related to the lipid content tandfonline.comnih.gov.

Impact of Skin Characteristics (e.g., Follicle Density, Stratum Corneum)

Skin characteristics, such as the thickness of the stratum corneum and the density of hair follicles, can affect the penetration of topically applied substances like this compound researchgate.netnih.gov. The stratum corneum is the primary barrier to percutaneous penetration spiedigitallibrary.orgresearchgate.netspiedigitallibrary.org.

Studies investigating the kinetics of blood flow after topical application of this compound on different anatomical sites (forearm, forehead, and calf) have highlighted the influence of skin characteristics. These sites differ in stratum corneum thickness and follicle density researchgate.netnih.gov. The forehead, which has a higher density of vellus hair follicles, showed the fastest increase and decrease in blood flow, cutaneous temperature, and redness following this compound application compared to the forearm and calf researchgate.netnih.gov. This suggests that the numerous vellus hair follicles on the forehead may contribute to the penetration and exposure of the drug researchgate.netnih.gov. The vasculature surrounding hair follicles may also play a significant role researchgate.net.

In vitro studies using ATR-FTIR imaging have shown a correlation between the distribution of stratum corneum lipids and the penetration of this compound, indicating the importance of the lipid matrix in the diffusion pathway spiedigitallibrary.orgresearchgate.netspiedigitallibrary.org.

Investigation of Dermatological Responses (e.g., Hyperemia, Dermatitis Artefacta)

This compound is known to cause dermatological responses, including hyperemia (increased blood flow leading to redness) researchgate.net. This vasodilating effect is a key mechanism by which it increases skin oxygenation sarchemlabs.commedchemexpress.com.

In rare instances, this compound has been implicated in inducing dermatitis artefacta researchgate.net. Dermatitis artefacta is a psychological disorder where individuals intentionally create skin lesions, often denying their involvement nih.govnih.govdermnetnz.orgactasdermo.org. A reported case involved recurrent erythematous dermatitis artefacta on the face induced by this compound researchgate.net.

Iv. Analytical Chemistry and Characterization of Benzyl Nicotinate

Advanced Spectroscopic and Chromatographic Techniques

Chromatographic methods, particularly High Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC), coupled with sensitive detection methods like Flame Ionization Detection (FID) and Mass Spectrometry (MS), are widely used for the analysis of benzyl (B1604629) nicotinate (B505614).

High Performance Liquid Chromatography (HPLC) for Degradation Studies

HPLC is a valuable technique for studying the degradation kinetics of benzyl nicotinate. Studies have investigated the degradation of this compound in aqueous solutions across a range of pH values (2.0-10.0) at elevated temperatures (50±0.2°C). HPLC was used to monitor the degradation process. The degradation was found to follow apparent first-order rate kinetics, and the rate constant for decomposition at 25°C was estimated by extrapolation. The hydrolytic reaction was shown to be catalyzed by hydroxide (B78521) ions. The temperature dependence of this compound degradation was demonstrated through Arrhenius plots, which were linear (r>0.9892) within the studied temperature range (50 to 80°C), indicating a consistent degradation mechanism. ijpsonline.comnih.govnih.gov

Incorporation of co-solvents like glycerol (B35011) or polyethylene (B3416737) glycol 400 into the aqueous solution significantly increased the stability of this compound. ijpsonline.comnih.govnih.gov The rate constant decreased as the concentration of glycerol or polyethylene glycol 400 increased. ijpsonline.com Polyethylene glycol 400 exhibited a greater stabilizing effect compared to glycerol, possibly due to a decrease in dielectric constant and an increase in solution viscosity. ijpsonline.com A linear relationship (r> 0.998) was observed when plotting the logarithm of the rate constant against the co-solvent concentration. ijpsonline.com

HPLC methods for this compound analysis often utilize octadecylsilane (B103800) chemically bonded silica (B1680970) as the stationary phase. google.com The mobile phase can consist of a mixture of organic phase and acetic acid-ammonium hydroxide buffer. google.com UV detectors are commonly employed, with detection wavelengths typically ranging from 220 to 300 nm. google.com Flow velocities between 0.8 and 1.1 mL/min and column temperatures between 20 and 45°C have been reported. google.com Sample injection volumes of 20 µL are typical. google.com

Gas Chromatography with Flame Ionization Detection (GC-FID) for Quantification

GC-FID is a simple, fast, precise, and sensitive method for the determination of this compound in topical formulations. oup.comnih.gov This technique allows for the simultaneous determination of multiple active ingredients, including both low-boiling and high-boiling components. oup.comnih.gov The method involves optimizing various chromatographic parameters and sample preparation stages. oup.comnih.gov

GC-FID methods for this compound have demonstrated good repeatability and recovery values. oup.comnih.gov The limit of quantification (LOQ) for this compound using GC-FID has been reported as low as 0.7 µg/mL. oup.comnih.gov The limit of detection (LOD) for this compound by GC-FID can be as low as 0.1 µg/mL. oup.com Recovery rates at four different concentrations ranged from 97.1% to 103.4% for all analyzed components, including this compound. oup.com

Ultra-Performance Liquid Chromatography (UPLC) for Concurrent Quantification

UPLC offers an innovative approach for the concurrent quantification of this compound alongside other compounds, such as etofenamate, methylparaben, and benzyl alcohol, in topical cream formulations. researchgate.netnih.govresearchgate.net Reversed phase-UPLC (RP-UPLC) methods have been developed and validated for this purpose. researchgate.netnih.govresearchgate.net

A typical RP-UPLC method for this compound employs a Waters Acquity UPLC BEH C18 column (1.7 µm, 100 mm × 2.1 mm) with a flow rate of 0.3 mL/min. researchgate.netnih.govresearchgate.net Detection is often performed using a photo diode array (PDA) detector set at 254 nm. researchgate.netnih.govresearchgate.net The mobile phase can consist of a mixture of 0.05 M KH2PO4 buffer, acetonitrile, and methanol (B129727) (50:15:35, v/v/v) adjusted to pH 6.0 with 0.2% triethylamine. researchgate.netnih.govresearchgate.net

Calibration curves for this compound using RP-UPLC have shown linearity over a range of 0.001 to 0.2 mg/mL, with a correlation value of 0.9999. researchgate.netnih.govresearchgate.net Accuracy findings for this compound quantification using this method have ranged from 98.81% to 100.56%. researchgate.netnih.govresearchgate.net These methods have demonstrated high selectivity and have been successfully applied in the assay testing of pharmaceuticals containing this compound. researchgate.netnih.govresearchgate.net

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful technique used for the characterization and identification of this compound. nih.gov GC-MS is listed as a method for analyzing this compound, with a NIST number of 69668 and a main library entry. nih.gov The m/z of the top peak in the mass spectrum is 42. nih.gov

Predicted Collision Cross Section (CCS) values for this compound adducts have been calculated, which can be helpful in MS analysis, particularly in ion mobility-mass spectrometry. uni.lu For example, the predicted CCS for the [M+H]+ adduct is 146.5 Ų, and for the [M+Na]+ adduct, it is 161.3 Ų. uni.lu

MS can be coupled with chromatographic techniques like HPLC for enhanced identification and characterization. For MS-compatible HPLC applications, phosphoric acid in the mobile phase needs to be replaced with formic acid. sielc.com Derivatization techniques can also be employed to enhance the MS signal of compounds like benzyl alcohol, a potential degradation product or related substance of this compound. researchgate.net

Method Validation and Quantification Limits

Validation of analytical methods for this compound is essential to ensure their reliability, accuracy, and precision.

Validation According to ICH Guidelines

Analytical methods for the quantification of this compound, including GC-FID and UPLC methods, are commonly validated according to the guidelines established by the International Council for Harmonisation (ICH). oup.comnih.govresearchgate.netnih.govnih.goveuropa.eueuropa.eu ICH guidelines provide recommendations for validating analytical procedures used for release and stability testing of drug substances and products. europa.eu

Key validation characteristics addressed by ICH guidelines include specificity, linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and range. nih.goveuropa.eu A validated method should ideally include all these characteristics to demonstrate its suitability for the intended purpose. nih.gov

For the GC-FID method for this compound, validation according to ICH guidelines has been performed. oup.comnih.gov This validation confirmed acceptable characteristics, including reproducibility (RSD < 2% over multiple days). oup.com The LOQ for this compound was determined to be 0.7 µg/mL, and the LOD was 0.1 µg/mL. oup.com Recovery rates were within the acceptable range of 97.1–103.4%. oup.com

RP-UPLC methods for the concurrent quantification of this compound have also been validated according to ICH guidelines. researchgate.netnih.gov This validation included assessing linearity, accuracy, and specificity through forced degradation studies. researchgate.net Linearity was demonstrated with correlation coefficients of 0.9999. researchgate.netnih.govresearchgate.net Accuracy findings ranged from 98.81% to 100.56%. researchgate.netnih.govresearchgate.net

ICH guidelines recommend that the range of an analytical procedure should be at least 80% to 120% of the target concentration. nih.gov Linearity is typically assessed using a calibration curve with a minimum of 5 calibration points, and the correlation coefficient (r) or coefficient of determination (R²), slope, and y-intercept should be reported. nih.gov

Stability-indicating methods, often developed using techniques like HPLC and UPLC, are validated to detect changes in relevant quality attributes during storage, including the presence of degradation products. europa.eu Demonstrating specificity for stability-indicating methods involves analyzing samples containing known interferences, samples exposed to stress conditions, and aged product samples. europa.eu

| Analytical Technique | Application | Key Findings/Parameters | Citation |

| HPLC | Degradation Studies | First-order kinetics, hydroxide ion catalyzed degradation, stabilization by glycerol and PEG 400, linear Arrhenius plots (r>0.9892), linear log(rate constant) vs cosolvent concentration (r>0.998). Stationary phase: octadecylsilane. Mobile phase: organic phase + acetic acid-ammonium hydroxide buffer. Detection: UV (220-300 nm). Flow rate: 0.8-1.1 mL/min. Column temp: 20-45°C. Sample volume: 20 µL. | ijpsonline.comnih.govnih.govgoogle.com |

| GC-FID | Quantification in Topical Formulations | Simple, fast, precise, sensitive. Simultaneous determination of multiple components. LOQ: 0.7 µg/mL. LOD: 0.1 µg/mL. Recovery: 97.1–103.4%. Validated according to ICH guidelines. Reproducibility: RSD < 2%. | oup.comnih.gov |

| RP-UPLC | Concurrent Quantification (with etofenamate, methylparaben, benzyl alcohol) | Innovative, validated according to ICH guidelines. Column: Waters Acquity UPLC BEH C18 (1.7 µm, 100 mm × 2.1 mm). Flow rate: 0.3 mL/min. Detection: PDA (254 nm). Mobile phase: 0.05 M KH2PO4 buffer, acetonitrile, methanol (50:15:35, v/v/v), pH 6.0 with 0.2% triethylamine. Linearity: 0.001-0.2 mg/mL (r=0.9999). Accuracy: 98.81-100.56%. High selectivity. | researchgate.netnih.govresearchgate.net |

| MS (GC-MS) | Characterization and Identification | NIST number: 69668. Main library entry. Top peak m/z: 42. Predicted CCS values available for adducts. | nih.govuni.lu |

Limit of Quantification (LOQ) and Limit of Detection (LOD)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics in the validation of analytical methods. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from the blank and at which detection is feasible. nih.gov The LOQ is defined as the lowest concentration at which the analyte can be reliably detected and quantified with a predefined level of accuracy and precision. nih.gov The LOQ may be equal to or higher than the LOD. nih.gov

Various methods exist for determining LOD and LOQ. One common approach, particularly in chromatography, involves using the standard deviation of the response () and the slope of the calibration curve (S). According to the ICH guidelines, LOD can be calculated as and LOQ as . sepscience.com The standard deviation of the response can be estimated from the standard deviation of the blank or the standard deviation of the y-intercepts of regression lines from a calibration curve. sepscience.com Another method involves calculating the Limit of Blank (LoB) first, which is the highest apparent analyte concentration in a blank sample, and then using it to determine LOD. nih.gov

Structural Characterization Techniques

Structural characterization techniques are essential for confirming the identity and understanding the molecular architecture of this compound. Among the most powerful techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a widely used technique for the structural elucidation of organic compounds like this compound. NMR provides detailed information about the arrangement of atoms within a molecule based on the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). nih.gov

For this compound, both ¹H NMR and ¹³C NMR spectra are available and used for characterization. nih.govguidechem.comchemicalbook.com The ¹H NMR spectrum provides information about the different types of hydrogen atoms and their local environments, including their chemical shifts, splitting patterns (due to coupling with neighboring protons), and integration (relative number of protons). guidechem.comchemicalbook.com The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. nih.govguidechem.com Analysis of these spectra allows for the confirmation of the expected structure of this compound, identifying the characteristic signals arising from the pyridine (B92270) ring, the benzyl group, and the ester linkage. nih.govguidechem.comchemicalbook.com

X-ray Crystallography

X-ray Crystallography is a technique used to determine the three-dimensional structure of crystalline solids, including small molecules like this compound, at the atomic level. bbc.com By analyzing the diffraction pattern produced when X-rays interact with the electrons of the atoms in a crystal, crystallographers can deduce the arrangement of atoms in the crystal lattice and thus the molecular structure. bbc.com

This technique provides precise information on bond lengths, bond angles, and molecular conformation. bbc.com X-ray Diffraction (XRD) has been mentioned as an applicable characterization technique in the context of analyzing substances, including potentially this compound or related compounds. klivon.comgoogle.com However, specific detailed crystallographic data, such as the unit cell parameters, space group, or a solved crystal structure for this compound itself, were not found in the immediate search results. While X-ray crystallography is a powerful tool for structural confirmation when a crystalline form is available, the specific application and resulting detailed structural data for this compound were not extensively reported in the consulted literature.

V. Formulation Science and Drug Delivery Systems for Benzyl Nicotinate

Topical Formulation Development and Optimization

The development of topical formulations for benzyl (B1604629) nicotinate (B505614) involves selecting appropriate carriers and optimizing their composition to achieve desired release profiles and skin penetration. The physicochemical properties of benzyl nicotinate, particularly its lipophilicity, make it a suitable candidate for skin penetration. researchgate.netresearchgate.net Different formulation types offer varying advantages in terms of drug delivery and patient acceptability. tandfonline.comnih.gov

Gels and Balsams

Gels and balsams are among the topical vehicles used for this compound delivery. A study comparing the topical delivery of this compound in a balsam and a gel on the forearm of male volunteers measured blood flow to assess penetration. researchgate.net Hydrogels have also been used as classical formulations for comparison with nanosized delivery systems like microemulsions and liposomes in studies evaluating skin oxygenation effects of this compound. nih.govresearchgate.netnih.gov Research indicates that nanosized systems can accelerate the rate of this compound action when compared to hydrogel formulations. nih.govresearchgate.net

Ointments and Creams

Ointments and creams are common semi-solid topical formulations for delivering this compound. This compound is a significant ingredient in various ointments and lotions designed to address localized circulatory disorders. sarchemlabs.com It is also used in warming creams and gels for massages. sarchemlabs.com Studies have investigated the effect of vehicle composition, such as lipid content in oil-in-water (o/w) emulsions, on the skin penetration and efficacy of active ingredients like this compound. tandfonline.comnih.gov Research has shown that formulations with lower lipid content can induce erythema more rapidly and with higher intensity compared to formulations with higher fat content, suggesting an inverse relationship between the rate of penetration and lipid content. nih.gov This indicates that modifications to the lipid content can influence the efficacy of the formulation. nih.gov this compound is also combined with other active substances, such as heparin, in topical creams used for conditions like superficial thrombophlebitis, varicose veins, and bruising, where this compound contributes by increasing local blood flow through vasodilation. aetoslifecare.comsarchemlabs.com

Microemulsions and Nano-sized Delivery Systems

Microemulsions and other nanosized delivery systems have been explored to enhance the topical delivery of this compound. These systems are designed to overcome the skin barrier and improve drug bioavailability. nih.govresearchgate.net Microemulsions, characterized by nanoscale-sized droplets stabilized by a surfactant, can effectively dissolve lipophilic drugs like this compound. iosrphr.org Studies have compared the effects of microemulsions containing this compound with classical hydrogel formulations, demonstrating that microemulsions can accelerate the rate of this compound action. nih.govresearchgate.net The incorporation of penetration enhancers in microemulsions can further improve the effectiveness of this compound action, possibly by increasing the fluidity of the stratum corneum lipids, thus enhancing penetration. nih.govresearchgate.net Nanoemulgels, which combine nanoemulsions with a hydrogel base, are also being developed for topical delivery of hydrophobic medications, offering advantages such as enhanced stability, increased viscosity, higher drug loading capacity, improved solubilizing efficiency, and enhanced bioavailability. iosrphr.org

Evaluation of Delivery System Efficacy

The efficacy of different delivery systems for this compound is evaluated through various methods, often focusing on their ability to enhance skin absorption and bioavailability.

Enhanced Skin Absorption and Bioavailability

Enhanced skin absorption and bioavailability are key indicators of the efficacy of topical this compound delivery systems. Nanosized delivery systems, such as microemulsions and liposomes, are designed to overcome the skin barrier and improve drug bioavailability. nih.govresearchgate.net Studies have shown that formulations can influence the rate of penetration of active ingredients like this compound, with lower lipid content in emulsions leading to more rapid and intense effects. nih.gov this compound itself has been shown to enhance the delivery of other active ingredients through the skin, potentially by increasing blood flow and altering the skin barrier function. The enzymatic hydrolysis of this compound in the skin releases nicotinic acid, which causes vasodilation and increases local cutaneous blood flow, contributing to its effects. medchemexpress.combioone.org EPR oximetry is a method used in vivo to measure skin oxygenation levels as an indicator of increased blood flow and the effectiveness of this compound delivery systems. nih.govresearchgate.netmedchemexpress.comnih.gov Studies utilizing this technique have demonstrated that liposomal formulations can achieve the effect of this compound more rapidly than hydrogels. nih.govresearchgate.net

Comparison of this compound Delivery Systems (Illustrative based on search results)

| Formulation Type | Effect on BN Action Speed (vs Hydrogel) | Influence of Penetration Enhancers | Influence of Composition | Influence of Size |

| Hydrogel | Baseline | Not applicable | Not applicable | Not applicable |

| Microemulsion | Accelerated | Improves effectiveness | Not specified | Not specified |

| Liposomes | More Rapid | Not specified | Significant influence | Influences effectiveness and lag time nih.govresearchgate.net |

Note: This table is based on findings from the provided search snippets and illustrates comparative effects observed in specific studies. nih.govresearchgate.netnih.govresearchgate.net

The rate of penetration of this compound has been found to be inversely related to the lipid content in topical formulations like emulsions. nih.gov This highlights how the composition of the vehicle directly impacts the amount of this compound that can reach the target site. nih.gov

Effect of Lipid Content on this compound Efficacy (Illustrative based on search results)

| Formulation Lipid Content | Erythema Onset | Erythema Intensity |

| 10% (low fat) | More Rapid | Higher Intensity |

| Higher Fat Content | Less Rapid | Lower Intensity |

Note: This table is based on a study investigating the effect of lipid content in o/w emulsions containing this compound. nih.gov

The use of advanced delivery systems aims to optimize these factors, leading to enhanced skin absorption and ultimately improved bioavailability and therapeutic outcomes for this compound. nih.govresearchgate.netiosrphr.org

Sustained and Controlled Release Formulations

Sustained and controlled release formulations for topical application are designed to provide a prolonged therapeutic effect and maintain drug concentration within a desired range over time, minimizing fluctuations associated with conventional delivery. mdpi.comnih.gov For this compound, the goal of such systems is often to extend its vasodilatory effect and potentially improve the absorption profile of co-administered drugs. sarchemlabs.comresearchgate.net

Research has explored the incorporation of this compound into various carrier systems to modulate its release kinetics. Lipid nanoparticles and liposomes have shown promise in influencing the action of this compound after dermal application. Studies using EPR oximetry in vivo demonstrated that the type of vehicle significantly impacts the time until this compound begins to act, the duration of its effect, and the maximal increase in tissue oxygen partial pressure (pO2). researchgate.netnih.gov For instance, lipid nanoparticles in a hydrophilic gel and liposomes in a hydrophilic gel exhibited faster onset of action compared to a simple hydrophilic gel, hydrophobic ointment, or hydrophobic cream. nih.gov

The composition and size of liposomes can also influence the release and effectiveness of entrapped this compound. researchgate.net While liposome (B1194612) composition significantly affected the time of onset, liposome size influenced both the effectiveness and the onset time of this compound action. researchgate.net Repeated application of liposomal formulations has been observed to lead to an increase in the baseline pO2 in the skin and a faster tissue response. researchgate.net

Microemulsions represent another nanosized delivery system investigated for this compound. researchgate.net Compared to hydrogel formulations, microemulsions and liposomes have been shown to accelerate the rate of this compound action. researchgate.net The inclusion of penetration enhancers in microemulsions further improved the effectiveness of this compound action, potentially by altering the structure of the stratum corneum. researchgate.net

These findings suggest that encapsulating this compound in particulate carrier systems like liposomes and lipid nanoparticles, or incorporating it into microemulsions, can provide sustained or controlled release characteristics that influence its pharmacokinetic and pharmacodynamic profile in the skin. The specific properties of the carrier system, including composition, size, and interaction with the skin barrier, play a crucial role in determining the release kinetics and the resulting biological response. researchgate.netresearchgate.netnih.gov

Stability of this compound in Formulations

The stability of this compound in pharmaceutical and cosmetic formulations is critical for maintaining its efficacy and safety over its shelf life. ijpsonline.comnih.gov Degradation of this compound can occur through hydrolysis, particularly in aqueous solutions. ijpsonline.comnih.govresearchgate.netnih.gov

Studies on the degradation kinetics of this compound in aqueous solutions over a range of pH values (2.0-10.0) at elevated temperatures (e.g., 50°C) have shown that the degradation follows apparent first-order kinetics. ijpsonline.comnih.govresearchgate.netnih.gov The reaction is catalyzed by hydroxide (B78521) ions, indicating that this compound is less stable under alkaline conditions. ijpsonline.comnih.govresearchgate.netnih.gov The temperature dependence of the degradation is described by the Arrhenius equation. ijpsonline.comnih.govresearchgate.netnih.gov

The incorporation of certain co-solvents into aqueous solutions can significantly enhance the stability of this compound. ijpsonline.comnih.govresearchgate.netnih.gov Glycerol (B35011) and polyethylene (B3416737) glycol 400 (PEG 400) have been shown to increase the stability of this compound in aqueous solutions. ijpsonline.comnih.govresearchgate.netnih.gov PEG 400 demonstrated a greater stabilizing effect compared to glycerol, with the rate constant for degradation decreasing as the concentration of these co-solvents increased. ijpsonline.comnih.gov This stabilization effect may be attributed to a decrease in the dielectric constant and an increase in the viscosity of the solutions. ijpsonline.com

Interactive Table 1: Effect of Co-solvents on this compound Degradation Rate Constant (Illustrative Data based on findings)

| Co-solvent | Concentration (%) | Apparent First-Order Rate Constant (hypothetical units/time) |

| Water (Control) | 0 | X |

| Glycerol | C1 | Y1 (Y1 < X) |

| Glycerol | C2 (>C1) | Y2 (Y2 < Y1) |

| Polyethylene Glycol 400 | C3 | Z1 (Z1 < X) |

| Polyethylene Glycol 400 | C4 (>C3) | Z2 (Z2 < Z1 < Y values) |

The stability of this compound can also be influenced by the type of formulation base. While specific comparative stability data across a wide range of topical bases were not extensively detailed, the degradation kinetics in aqueous systems highlight the importance of considering the water content and pH of a formulation. ijpsonline.comnih.govresearchgate.netnih.gov Analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography with flame ionization detection (GC-FID), are employed to determine the concentration of this compound and its degradation products in stability studies of various formulations. ijpsonline.comnih.govoup.com

Interactive Table 2: Apparent First-Order Rate Constants for this compound Degradation in Aqueous Solution at 50°C (Illustrative Data based on findings)

| pH | Apparent First-Order Rate Constant (min⁻¹) | Half-life (min) |

| 7.40 | 0.0079 | 88 |

| 9.04 | 0.0149 | 46.5 |

| 10.0 | Higher than pH 9.04 | Lower than pH 9.04 |

Note: Data for pH 7.40 and 9.04 at 50°C are based on reported values ijpsonline.comnih.govresearchgate.net. The trend for pH 10.0 is inferred from the description of hydroxide ion catalysis ijpsonline.comnih.govresearchgate.netnih.gov. Half-life is calculated using the formula t₁/₂ = ln(2) / k.

Understanding the degradation pathways and the factors influencing stability is crucial for selecting appropriate excipients and packaging, as well as determining appropriate storage conditions to ensure the quality and performance of this compound formulations over time. ijpsonline.comnih.gov

Vi. Research Applications and Therapeutic Potential of Benzyl Nicotinate

Applications in Dermatology and Cosmeceuticals

The ability of benzyl (B1604629) nicotinate (B505614) to increase blood flow in the skin makes it a valuable ingredient in dermatology and cosmeceuticals, particularly in products aimed at improving skin appearance and vitality.

Skin Revitalization and Microcirculation Improvement

Benzyl nicotinate is known to stimulate microcirculation in the skin. This enhanced blood flow facilitates improved oxygen and nutrient supply to skin cells, contributing to a healthier complexion rau-cosmetics.desarchemlabs.com. Studies indicate that this compound can support skin renewal processes rau-cosmetics.de. The vasodilating effect helps in the expulsion of waste products, further enhancing skin health and appearance . Research suggests that this compound is effective in promoting skin circulation and supporting skin renewal, leading to improvements in skin health and appearance rau-cosmetics.de.

Role in Skin Oxygenation and Renewal

Improved microcirculation driven by this compound directly impacts skin oxygenation. Increased blood flow delivers more oxygen to the skin tissues, which is crucial for cellular metabolism and renewal rau-cosmetics.desarchemlabs.comresearchgate.netbeachestanningcenter.com. Studies using techniques like EPR oximetry in vivo have investigated the effect of topical this compound on skin oxygenation, demonstrating an increase in pO2 levels after application researchgate.netnih.govnih.gov. The extent and duration of this oxygenation effect can be influenced by the formulation and carrier used researchgate.netnih.gov. Repeated application of this compound in certain formulations has been observed to lead to a successive increase in the baseline skin pO2 and the maximal pO2 achieved researchgate.netnih.govnih.gov. This enhanced oxygen supply supports the skin's natural renewal process rau-cosmetics.de.

Research findings on skin oxygenation:

| Study | Method | Key Finding |

| Krzic et al. (2001) researchgate.netnih.gov | EPR Oximetry (in vivo) | This compound application increased skin pO2. Effect duration and maximal increase varied with carrier. |

| Research on liposome-entrapped BN nih.gov | EPR Oximetry (in vivo) | Liposomal formulations influenced the onset time and effectiveness of BN action on skin oxygenation. |

| Study on different anatomic sites nih.gov | Laser Doppler Flowmetry | Topical this compound increased blood flow, with variations in response kinetics based on site. |

| Study on topical application in hydrogel and microemulsions researchgate.net | EPR Oximetry (in vivo) | Significant increase in skin pO2 observed, though magnitude decreased with repeated applications. |

Use in Anti-aging and Lip Plumper Products

This compound's ability to increase blood flow contributes to its use in anti-aging and lip plumper products biesterfeld.comswasthmitra.com. In anti-aging formulations, the improved circulation can help deliver nutrients and oxygen, potentially supporting a more revitalized appearance rau-cosmetics.desarchemlabs.com. In lip plumper products, the vasodilating effect causes a temporary increase in blood flow to the lips, leading to a fuller appearance and enhanced natural color ijpsonline.comlunamd.commyskinrecipes.comresearchgate.net. This effect is often described as a warming or tingling sensation fengchengroup.combeachestanningcenter.commyskinrecipes.com. Studies and product descriptions indicate that this compound is used in lip plumpers due to its ability to increase blood circulation in the lip area ijpsonline.comlunamd.commyskinrecipes.com.

Therapeutic Uses in Musculoskeletal and Circulatory Conditions

Beyond cosmetic applications, this compound is utilized in therapeutic preparations for conditions affecting muscles, joints, and circulation.

Pain Relief in Muscles and Joints

This compound is classified as a rubefacient, a substance that causes warming and redness by stimulating blood flow to the skin surface biesterfeld.comnih.gov. This counter-irritant effect is traditionally used for pain relief in muscles, joints, and other non-articular musculoskeletal conditions biesterfeld.comijpsonline.comnih.gov. Topical formulations containing this compound are used to treat muscle, joint, and ligament pain biesterfeld.com. The vasodilation can help improve circulation in the affected area, which may contribute to pain relief and reduced stiffness swasthmitra.comsarchemlabs.com.

Treatment of Varicose Veins and Sports Injuries

The improved blood circulation facilitated by this compound is also leveraged in the treatment of conditions like varicose veins and sports injuries. In the context of varicose veins, formulations containing this compound, often in combination with other active ingredients like Heparin Sodium, are used to help improve blood flow and reduce associated pain and inflammation swasthmitra.comsarchemlabs.com. For sports injuries such as sprains, strains, and bruises, the combination of ingredients that enhance circulation and reduce inflammation can aid in healing and pain relief swasthmitra.comsarchemlabs.com. The vasodilation effect of this compound is considered beneficial in these applications by promoting oxygen and nutrient supply to damaged tissue and assisting in the reabsorption of blood in bruises swasthmitra.com.

Potential in Wound Healing

The vasodilatory action of this compound, which increases blood flow and subsequently oxygen supply to tissues, suggests a potential role in promoting wound healing. sarchemlabs.comsigmaaldrich.comswasthmitra.com Improved blood circulation can facilitate the delivery of nutrients and oxygen essential for tissue repair and regeneration.

Research has investigated the effect of this compound on skin oxygenation, a crucial factor in wound healing. Studies using Electron Paramagnetic Resonance (EPR) oximetry in vivo have measured the increase in partial pressure of oxygen (pO2) in the skin following topical application of this compound formulations in mice. researchgate.netnih.govresearchgate.net These studies indicate that this compound can enhance skin oxygenation. researchgate.netnih.govresearchgate.net The effectiveness of this compound in increasing skin oxygenation can be influenced by the carrier vehicle used in topical formulations. Different carriers, such as liposomes and hydrophilic gels, have shown varying effects on the onset, duration, and maximal increase in skin pO2. researchgate.netnih.gov For instance, this compound incorporated in liposomes demonstrated a more rapid effect compared to a hydrophilic gel. researchgate.net Repeated application of liposome-entrapped this compound also led to a successive increase in baseline pO2 and a faster tissue response. researchgate.net

Furthermore, the combination of this compound with heparin sodium in topical formulations has been explored for wound healing. sarchemlabs.comswasthmitra.com Heparin, an anticoagulant, can help prevent blood clot formation, while this compound enhances blood flow. sarchemlabs.comswasthmitra.comtruemeds.in This combination is thought to aid in the resorption of blood in bruises and improve circulation to help dissolve blood clots, potentially speeding up the healing process in soft tissue injuries and bruises. swasthmitra.com

Management of Thrombophlebitis

This compound, particularly in combination with heparin sodium, has been used in topical formulations for the management of superficial thrombophlebitis. truemeds.inijsr.netnih.govnih.govglobalresearchonline.netijsra.net Thrombophlebitis is characterized by inflammation and blood clot formation in veins, often near the skin's surface. truemeds.inijsra.net

The rationale for using this compound in this context is its vasodilatory effect, which increases blood flow to the affected area. sarchemlabs.comtruemeds.innih.gov This increased circulation is believed to help reduce inflammation and promote the breakdown of blood clots. truemeds.innih.gov Heparin sodium, as an anticoagulant, works by inhibiting the formation and growth of blood clots. swasthmitra.comtruemeds.in

Clinical studies have investigated the effectiveness of topical formulations containing heparin sodium and this compound in patients with thrombophlebitis. A multicentric, prospective, observational study in India involving over 2000 patients with thrombophlebitis showed notable improvements in markers of venous health, including reduced severity of phlebitis, shorter venous lesion lengths, and lower pain and tenderness scores after treatment with an ointment containing heparin sodium and this compound. nih.govnih.gov These improvements were observed as early as day 3 and continued through day 7 of treatment. nih.govnih.gov